molecular formula C15H29N3O2 B13227099 Tert-butyl 4-(aminomethyl)-4-(pyrrolidin-1-yl)piperidine-1-carboxylate

Tert-butyl 4-(aminomethyl)-4-(pyrrolidin-1-yl)piperidine-1-carboxylate

Cat. No.: B13227099
M. Wt: 283.41 g/mol
InChI Key: DPEGMTZFCYIDNZ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(aminomethyl)-4-(pyrrolidin-1-yl)piperidine-1-carboxylate is a substituted piperidine derivative characterized by a tert-butyl carboxylate group at position 1, an aminomethyl group, and a pyrrolidin-1-yl moiety at position 4 of the piperidine ring. This compound serves as a key intermediate in pharmaceutical synthesis, particularly for drug candidates targeting neurological and metabolic disorders. Its structural complexity allows for versatile functionalization, making it valuable in medicinal chemistry .

The synthesis involves coupling tert-butyl 4-(aminomethyl)piperidine-1-carboxylate with pyrrolidine derivatives under controlled conditions, often using coupling agents like HOBT and EDCI·HCl in DMF . Its reactivity is influenced by the electron-donating pyrrolidinyl group and the steric bulk of the tert-butyl ester, which stabilizes the molecule during downstream reactions.

Properties

Molecular Formula

C15H29N3O2

Molecular Weight

283.41 g/mol

IUPAC Name

tert-butyl 4-(aminomethyl)-4-pyrrolidin-1-ylpiperidine-1-carboxylate

InChI

InChI=1S/C15H29N3O2/c1-14(2,3)20-13(19)17-10-6-15(12-16,7-11-17)18-8-4-5-9-18/h4-12,16H2,1-3H3

InChI Key

DPEGMTZFCYIDNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CN)N2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-(aminomethyl)-4-(pyrrolidin-1-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.

    Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced via nucleophilic substitution or addition reactions.

    Aminomethylation: The aminomethyl group is added using reagents such as formaldehyde and ammonia or amines.

    Protection and Deprotection Steps: Protecting groups like tert-butyl are used to prevent unwanted reactions during synthesis and are later removed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the aminomethyl group, leading to the formation of imines or amides.

    Reduction: Reduction reactions can convert the compound into various reduced forms, such as amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperidine or pyrrolidinyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imines, while reduction could produce secondary amines.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential use in drug development due to its unique structure.

    Industry: As a building block for the synthesis of polymers or other industrial chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Substituents at Position 4 Key Functional Groups
Target Compound Aminomethyl, Pyrrolidin-1-yl Tert-butyl carboxylate, Amine
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1) Amino, Pyridin-3-yl Tert-butyl carboxylate, Pyridine
tert-Butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate (CAS 392331-66-7) Aminomethyl, Hydroxyl Tert-butyl carboxylate, Alcohol
tert-Butyl cis-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate Fluoro, Hydroxymethyl Tert-butyl carboxylate, Fluorine

Physicochemical Properties

Property Target Compound PK03447E-1 CAS 392331-66-7
Physical State Not reported (likely solid) Light yellow solid Solid (exact color unspecified)
Solubility Soluble in DMF, THF Likely polar aprotic solvents Moderate in polar solvents
Reactivity Amine coupling, hydrogen bonding Pyridine-mediated coordination Hydroxyl group oxidation/esterification
Stability Stable under inert conditions Hygroscopic (requires desiccants) Sensitive to strong acids/bases

Biological Activity

Tert-butyl 4-(aminomethyl)-4-(pyrrolidin-1-yl)piperidine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a piperidine ring substituted with both an aminomethyl group and a pyrrolidinyl group, contribute to its biological activity. Understanding its pharmacological properties is crucial for exploring its applications in drug development.

  • Molecular Formula : C14H27N3O2
  • Molecular Weight : 269.38 g/mol
  • CAS Number : 885274-89-5

The compound's structure allows for diverse chemical modifications, enhancing its potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in key signaling pathways. The compound has been studied for its potential as an inhibitor of monoacylglycerol lipase (MAGL), which plays a critical role in the endocannabinoid system.

Pharmacological Studies

Recent studies have demonstrated that this compound exhibits notable pharmacological effects:

  • Inhibition of MAGL :
    • The compound has shown competitive inhibition against MAGL, with an IC50 value indicating effective binding and activity in vitro. This inhibition can lead to increased levels of endocannabinoids, suggesting potential applications in pain management and neuroprotection .
  • Antiproliferative Activity :
    • In vitro assays have revealed that this compound exhibits antiproliferative effects on various cancer cell lines. For example, it has been tested against human breast cancer cells (MDA-MB-231 and MCF-7) and ovarian cancer cells (COV318 and OVCAR-3), showing IC50 values ranging from 19.9 to 75.3 µM .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various analogs to be synthesized, which can help elucidate the relationship between chemical structure and biological activity. The following table summarizes some structurally similar compounds and their comparative activities:

Compound NameStructural FeaturesSimilarityNotable Activity
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylateAminomethyl group instead of pyrrolidineHighModerate MAGL inhibition
Tert-butyl 3-(aminomethyl)piperidine-1-carboxylateSimilar piperidine structureModerateAntiproliferative effects
Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylateUsed in synthesizing biologically active moleculesHighAnticancer properties

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Neuroprotective Effects :
    • In preclinical models, the compound demonstrated neuroprotective properties by modulating endocannabinoid levels, which may be beneficial in treating neurodegenerative diseases.
  • Cancer Treatment :
    • Research indicates that the compound's ability to inhibit tumor cell proliferation makes it a candidate for further development as an anticancer agent. Its selective action against cancer cells while sparing normal cells presents a promising therapeutic profile .

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